Cas no 1033722-04-1 (7-hydroxyindolo[2,1-b]quinazoline-6,12-dione)

7-hydroxyindolo[2,1-b]quinazoline-6,12-dione structure
1033722-04-1 structure
Product name:7-hydroxyindolo[2,1-b]quinazoline-6,12-dione
CAS No:1033722-04-1
MF:C15H8N2O3
MW:264.23562335968
CID:2020080
PubChem ID:24970644

7-hydroxyindolo[2,1-b]quinazoline-6,12-dione Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxyindolo[2,1-b]quinazoline-6,12-dione
    • 7-hydroxytryptanthrin
    • phaitanthrin C
    • (-)-Phaitanthrin C
    • 1033722-04-1
    • CHEMBL452806
    • 7-hydroxyindolo(2,1-b)quinazoline-6,12-dione
    • Inchi: InChI=1S/C15H8N2O3/c18-11-7-3-6-10-12(11)13(19)14-16-9-5-2-1-4-8(9)15(20)17(10)14/h1-7,18H
    • InChI Key: WOQXYBJCORZEEE-UHFFFAOYSA-N
    • SMILES: Oc1cccc-2c1C(=O)c1nc3ccccc3c(=O)n-21

Computed Properties

  • Exact Mass: 264.05349212Da
  • Monoisotopic Mass: 264.05349212Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.154
  • Topological Polar Surface Area: 70Ų

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